Benzoic acid, 3-(5,6-dichloro-2-benzofuranyl)-

Lipophilicity Drug design ADME prediction

Benzoic acid, 3-(5,6-dichloro-2-benzofuranyl)- (CAS 835595-06-7; IUPAC: 3-(5,6-dichloro-1-benzofuran-2-yl)benzoic acid) is a synthetic small-molecule aryl carboxylic acid with the molecular formula C₁₅H₈Cl₂O₃ and an exact monoisotopic mass of 305.9850 g/mol. The compound features a benzofuran core dichlorinated at positions 5 and 6, linked at the 2-position to a meta-benzoic acid phenyl ring.

Molecular Formula C15H8Cl2O3
Molecular Weight 307.1 g/mol
CAS No. 835595-06-7
Cat. No. B12903346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 3-(5,6-dichloro-2-benzofuranyl)-
CAS835595-06-7
Molecular FormulaC15H8Cl2O3
Molecular Weight307.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=CC3=CC(=C(C=C3O2)Cl)Cl
InChIInChI=1S/C15H8Cl2O3/c16-11-5-10-6-13(20-14(10)7-12(11)17)8-2-1-3-9(4-8)15(18)19/h1-7H,(H,18,19)
InChIKeyRZXMSODAHFTNJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic acid, 3-(5,6-dichloro-2-benzofuranyl)- (CAS 835595-06-7): Core Identity for Targeted Procurement


Benzoic acid, 3-(5,6-dichloro-2-benzofuranyl)- (CAS 835595-06-7; IUPAC: 3-(5,6-dichloro-1-benzofuran-2-yl)benzoic acid) is a synthetic small-molecule aryl carboxylic acid with the molecular formula C₁₅H₈Cl₂O₃ and an exact monoisotopic mass of 305.9850 g/mol . The compound features a benzofuran core dichlorinated at positions 5 and 6, linked at the 2-position to a meta-benzoic acid phenyl ring. This structural architecture places it within a class of halogenated benzofuran–benzoic acid hybrids that have drawn intermittent attention in medicinal chemistry for enzyme inhibition, though its own pharmacological profile remains sparsely documented in primary literature .

Why Benzoic acid, 3-(5,6-dichloro-2-benzofuranyl)- Cannot Be Casually Replaced by In-Class Analogs


Simple ring-substituted benzoic acids or non-halogenated benzofuran–benzoic acids (e.g., 4-(benzofuran-2-yl)benzoic acid, CAS 36078-98-5) differ fundamentally in electronic character, lipophilicity, and steric profile from the 5,6-dichloro-substituted target compound . The two chlorine atoms on the benzofuran core raise the computed logP by over two orders of magnitude relative to the non-halogenated parent, directly influencing membrane permeability, protein binding, and metabolic stability . Consequently, procurement decisions based solely on the benzofuran–benzoic acid scaffold without accounting for the specific dichloro substitution pattern risk importing a molecule with divergent pharmacokinetic and pharmacodynamic behaviour, invalidating structure–activity relationships established for the target compound.

Quantitative Differentiation Evidence for Benzoic acid, 3-(5,6-dichloro-2-benzofuranyl)- (CAS 835595-06-7)


Lipophilicity Advantage: Calculated logP of the 5,6-Dichloro Derivative vs. Non-Halogenated Analog

The target compound exhibits a calculated logP (XLogP) of 4.8 and a separately estimated logP of 5.10 . In contrast, the non-chlorinated scaffold 4-(benzofuran-2-yl)benzoic acid (CAS 36078-98-5) has a calculated logP near 3.0 . The approximately 100-fold increase in computed octanol–water partition coefficient for the 5,6-dichloro derivative translates into markedly higher predicted membrane permeability, which is a critical parameter for intracellular target engagement or CNS exposure.

Lipophilicity Drug design ADME prediction

Topological Polar Surface Area Differentiation vs. Common Carboxylic Acid Bioisosteres

The target compound has a topological polar surface area (TPSA) of 50.4 Ų . This value places it well below the commonly cited threshold of 60–90 Ų for favorable oral absorption and CNS penetration. Many alternative benzofuran–carboxylic acid derivatives, including those with additional hydroxyl or amide substituents, exhibit TPSA values exceeding 70 Ų, which can limit passive membrane diffusion. The 5,6-dichloro substitution pattern retains a compact polar surface while significantly increasing lipophilicity, a combination that may be strategically exploited in scaffold optimization.

Polar surface area Oral bioavailability CNS penetration

Molecular Weight Precision: Monoisotopic Mass Discrimination for Analytical Method Development

The target compound possesses an exact monoisotopic mass of 305.9850 g/mol and an average molecular weight of 307.13 g/mol. The dichloro isotopic pattern (³⁵Cl/³⁷Cl) generates a distinctive MS signature that can be resolved from closely eluting isobaric interferences. In contrast, the non-chlorinated analog 4-(benzofuran-2-yl)benzoic acid has a monoisotopic mass of 238.0630 g/mol and lacks this halogen fingerprint, making the 5,6-dichloro derivative superior for selective reaction monitoring (SRM) assay development in complex biological matrices.

High-resolution mass spectrometry Quantitative analysis Purity assessment

Reactive Handle: Carboxylic Acid Functional Group as a Synthetic Diversification Point

The free carboxylic acid at the meta position of the pendant phenyl ring provides a reactive handle for amide bond formation, esterification, or hydrazide synthesis . When compared to structurally related benzofuran derivatives that lack a free carboxyl group (e.g., 5,6-dichloro-2-phenylbenzofuran), the target compound enables direct conjugation to amines, biotin tags, or solid supports under standard carbodiimide conditions. This synthetic versatility is of immediate practical value during probe molecule assembly or affinity chromatography resin preparation.

Chemical biology Probe design Amide coupling

High-Fidelity Application Scenarios for Benzoic acid, 3-(5,6-dichloro-2-benzofuranyl)- (CAS 835595-06-7)


Lead-Optimization Starting Point for 5-Lipoxygenase or Related Inflammatory Enzyme Programs

Procurement of the dichloro benzofuran–benzoic acid scaffold as a fragment or early lead candidate for enzymatic assays targeting the 5-lipoxygenase pathway. The elevated logP (4.8–5.1) and moderate TPSA (50.4 Ų) suggest favorable membrane partitioning, while the benzoic acid moiety provides a vector for rapid analoging. Researchers can benchmark inhibitory potency against non-chlorinated or mono-chlorinated benzofuran acids to quantify the contribution of the 5,6-dichloro motif to target engagement.

Analytical Reference Standard for LC-MS/MS Method Development in Complex Matrices

The unique monoisotopic mass (305.9850 g/mol) and the characteristic dichloro isotopic cluster make this compound an ideal candidate for use as an internal standard or tuning compound during high-resolution mass spectrometry method development. Its distinct signature minimizes cross-talk with endogenous metabolites, outperforming non-halogenated benzofuran–benzoic acids in selectivity.

Building Block for Chemical Biology Probe Synthesis via Carboxyl Conjugation

The free meta-carboxylic acid enables direct coupling to amine-containing linkers, fluorophores, or biotin. This expedites the synthesis of affinity probes or pull-down reagents for target identification studies. Investigators who select this compound over carboxyl-lacking benzofuran analogs save two or more synthetic steps that would otherwise be required to install a reactive handle.

Structure–Activity Relationship (SAR) Studies on Halogenated Benzofuran Inhibitors

The 5,6-dichloro substitution pattern serves as a well-defined structural variable in SAR campaigns. By comparing activity with the 4-chloro, 5-chloro, 6-chloro, and non-chlorinated congeners, medicinal chemistry teams can systematically map the halogen contributions to potency, selectivity, and metabolic stability. This compound fills a specific, quantifiable niche within the halogen scan matrix.

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